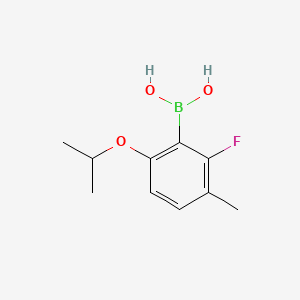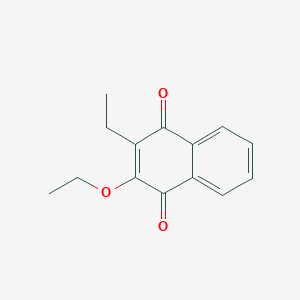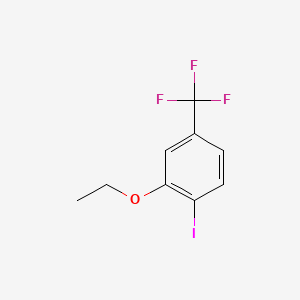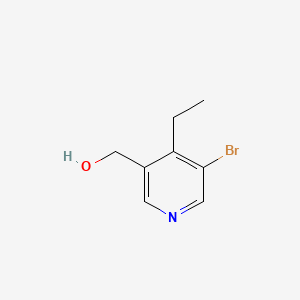
5-Hydroxy-4-methyl-2-oxo-7-pentyl-2H-1-benzopyran-3-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- is a chemical compound with the molecular formula C18H22O5 and a molecular weight of 318.36428 g/mol . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Chemical Reactions Analysis
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Comparison with Similar Compounds
2H-1-Benzopyran-3-propanoicacid, 5-hydroxy-4-methyl-2-oxo-7-pentyl- can be compared with other similar compounds in the benzopyran family, such as:
Coumarin (2H-1-benzopyran-2-one): Known for its fragrant properties and use in perfumes.
Umbelliferone (7-hydroxycoumarin): Commonly found in plants and known for its antioxidant properties.
Furanocoumarins: A class of compounds with various biological activities, including antimicrobial and anti-inflammatory effects.
Properties
CAS No. |
16849-38-0 |
|---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(5-hydroxy-4-methyl-2-oxo-7-pentylchromen-3-yl)propanoic acid |
InChI |
InChI=1S/C18H22O5/c1-3-4-5-6-12-9-14(19)17-11(2)13(7-8-16(20)21)18(22)23-15(17)10-12/h9-10,19H,3-8H2,1-2H3,(H,20,21) |
InChI Key |
GSVRMVMEOAODNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C(C(=O)OC2=C1)CCC(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



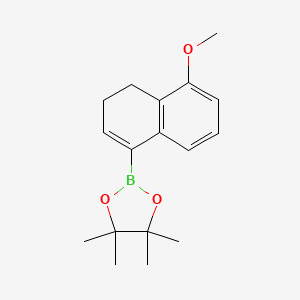
![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
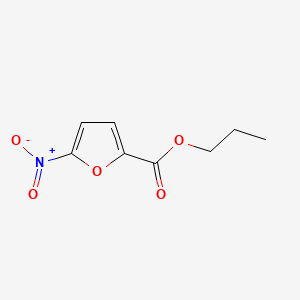

![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
